But-2-yn-1-amine hydrochloride

Catalog No.
S2825954
CAS No.
50329-23-2
M.F
C4H8ClN
M. Wt
105.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
But-2-yn-1-amine hydrochloride

CAS Number

50329-23-2

Product Name

But-2-yn-1-amine hydrochloride

IUPAC Name

but-2-yn-1-amine;hydrochloride

Molecular Formula

C4H8ClN

Molecular Weight

105.57

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H

InChI Key

MBLVRODWKGTSJI-UHFFFAOYSA-N

SMILES

CC#CCN.Cl

Solubility

not available

But-2-yn-1-amine hydrochloride, also known as 2-Butyn-1-amine hydrochloride, is an organic compound characterized by its unique alkyne functional group. It is a primary amine with the molecular formula C₄H₇ClN and a molecular weight of approximately 113.54 g/mol. This compound appears as a white to off-white crystalline solid that is soluble in water and ethanol, making it a valuable building block in organic synthesis. The compound’s structure includes a butyne chain with an amine group, which contributes to its reactivity and versatility in

Due to its functional groups. Key reactions include:

  • Amination Reactions: It acts as an amination reagent, donating an amine group to other molecules. This property is crucial for synthesizing pharmaceuticals and fine chemicals.
  • Copper-Catalyzed Aminochlorination: The compound can function as a bifunctional reagent in copper-catalyzed aminochlorination reactions, showcasing its versatility .
  • Synthesis of Amides: It is involved in the oxidative amidation of methyl groups, leading to the formation of primary, secondary, and tertiary amides .

Research indicates that but-2-yn-1-amine hydrochloride exhibits various biological activities, including:

  • Antibacterial Activity: The compound has shown effectiveness against certain bacterial strains.
  • Antifungal Properties: It has demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
  • Antitumor Activity: Preliminary studies suggest that it may inhibit enzymes involved in DNA replication and cell division, indicating potential as an anticancer agent .

The synthesis of but-2-yn-1-amine hydrochloride can be achieved through several methods:

  • Reaction of But-2-yn-1-Ol with Ammonia: This method involves the catalytic reaction of but-2-yn-1-ol with ammonia to produce the amine.
  • Hydrogen Cyanide Reaction: But-2-yn-1-oil can react with hydrogen cyanide followed by reduction to form but-2-yn-1-amine.
  • Hydrochloric Acid Reaction: The direct reaction of but-2-yn-1-amine with hydrochloric acid yields the hydrochloride salt .

Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the purity and structure of the synthesized compound.

But-2-yn-1-amine hydrochloride finds applications across various fields:

  • Organic Synthesis: It serves as a fundamental building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is utilized in drug synthesis and has potential applications in developing new therapeutic agents.
  • Agricultural Chemicals: Its derivatives may be used in the formulation of pesticides and agrochemicals .

Studies on but-2-yn-1-amine hydrochloride have focused on its interactions with biological systems:

  • Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes involved in critical biological processes.
  • Cell Line Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its antitumor properties .

Several compounds share structural similarities with but-2-yn-1-amine hydrochloride. Below are some notable examples:

Compound NameStructure TypeUnique Features
Butyne (C₄H₆)AlkyneSimplest alkyne without amine functionality
3-Aminobutene (C₄H₉N)AlkeneContains an alkene group instead of alkyne
Butanamide (C₄H₉NO)AmideContains an amide functional group
3-Methylbutanamine (C₅H₁₃N)Branched AmineMethyl substitution offers different reactivity

But-2-yn-1-amines’ unique alkyne structure differentiates it from these compounds, allowing for distinct chemical reactivity and biological activity.

Dates

Modify: 2023-08-17

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